![molecular formula C17H17N3O3S2 B2789999 N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-2-methylbenzamide CAS No. 923113-46-6](/img/structure/B2789999.png)

N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-2-methylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

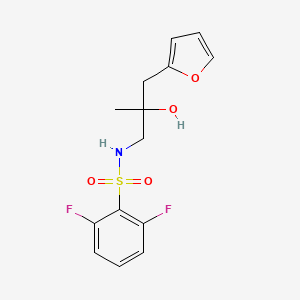

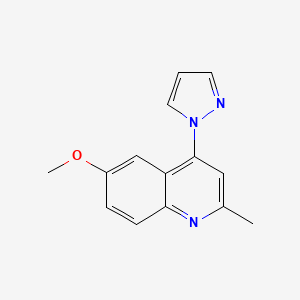

Description

Benzothiazole derivatives have been highlighted in recent synthetic developments of anti-tubercular compounds . They have shown promising in vitro and in vivo activity .

Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis

The structure of benzothiazole derivatives has been analyzed based on IR, 1H, 13C NMR, and mass spectral data .Chemical Reactions Analysis

Benzothiazole derivatives have been synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Mechanism of Action

The exact mechanism of action of N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-2-methylbenzamide is still not fully understood. However, it has been suggested that this compound may act by inhibiting the PI3K/Akt/mTOR signaling pathway, which is involved in cell survival and proliferation. This compound may also induce DNA damage and activate the p53 pathway, which is involved in cell cycle regulation and apoptosis.

Biochemical and physiological effects:

This compound has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound can increase the production of reactive oxygen species (ROS), which can cause oxidative stress and DNA damage. This compound has also been found to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and angiogenesis.

Advantages and Limitations for Lab Experiments

One advantage of using N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-2-methylbenzamide in lab experiments is its relatively low toxicity compared to other anticancer agents. This compound has also been found to have good solubility in water and organic solvents, which makes it easy to use in various assays. However, one limitation of using this compound is its low stability in aqueous solutions, which may affect its activity over time.

Future Directions

There are several future directions for research on N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-2-methylbenzamide. One direction is to further elucidate its mechanism of action, particularly in vivo. Another direction is to investigate its potential as a combination therapy with other anticancer agents. Additionally, more studies are needed to determine the optimal dosage and administration route of this compound for clinical use.

Synthesis Methods

The synthesis of N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-2-methylbenzamide involves the reaction of 2-aminobenzamide with 2-chloro-6-(N,N-dimethylsulfamoyl)benzothiazole in the presence of a base. The resulting product is then purified through column chromatography. The yield of this compound is typically around 60%.

Scientific Research Applications

N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-2-methylbenzamide has been extensively studied for its potential as an anticancer agent. In vitro studies have shown that this compound can induce apoptosis (programmed cell death) in various cancer cell lines, including breast cancer, lung cancer, and leukemia. This compound has also been found to inhibit cell proliferation and migration, as well as angiogenesis (the formation of new blood vessels).

properties

IUPAC Name |

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3S2/c1-11-6-4-5-7-13(11)16(21)19-17-18-14-9-8-12(10-15(14)24-17)25(22,23)20(2)3/h4-10H,1-3H3,(H,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWJJMIJSJPSABW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-amino-N-(3,4-difluorophenyl)-6-ethyl-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2789920.png)

![Methyl 3-[(4-fluorobenzoyl)amino]-4-methyl-2-thiophenecarboxylate](/img/structure/B2789922.png)

![2-[(3-Methylbenzyl)sulfanyl]ethanamine](/img/structure/B2789923.png)

![4-[Diphenylphosphoryl-(4-methylanilino)methyl]phenol](/img/structure/B2789924.png)

![2-{[1-[2-(cyclopropylamino)-2-oxoethyl]-5-(hydroxymethyl)-1H-imidazol-2-yl]thio}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2789933.png)

![ethyl 4-[[(Z)-2-cyano-3-(4-ethoxyphenyl)prop-2-enoyl]amino]benzoate](/img/structure/B2789935.png)